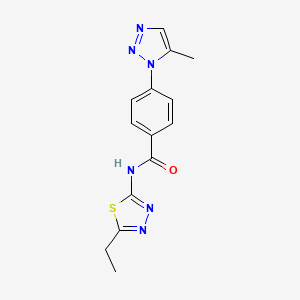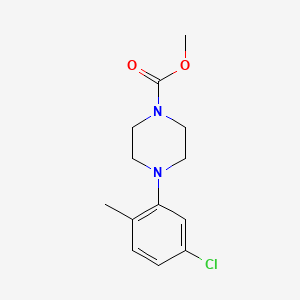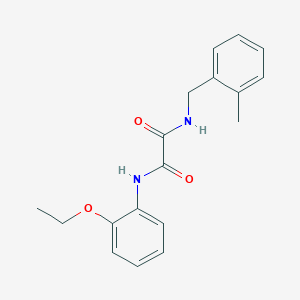![molecular formula C17H15Cl2NO3 B4673840 propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B4673840.png)
propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
Descripción general
Descripción
Propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate, also known as DCB-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1, influenza A virus, and herpes simplex virus.
Mecanismo De Acción
The mechanism of action of propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, this compound has been shown to inhibit the activity of COX-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to inhibit the replication of viruses by interfering with viral entry, replication, or release.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which results in a decrease in the production of prostaglandins. Prostaglandins are mediators of inflammation and are involved in the pathogenesis of several diseases, including arthritis, cancer, and cardiovascular diseases. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis. Additionally, this compound has been shown to inhibit the replication of viruses, which makes it a potential candidate for the development of antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential applications in scientific research. This means that there is a wealth of information available on its biological activities and mechanisms of action. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of specific compounds on biological systems. However, one limitation of this compound is that it has not been extensively tested in vivo, which means that its potential therapeutic applications are not fully understood. Additionally, this compound has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate. One direction is to further investigate its potential applications as an anti-inflammatory, anti-cancer, and antiviral agent. This could involve studying its effects in vivo and developing more potent derivatives. Another direction is to explore its potential as a tool for studying specific biological pathways or proteins. For example, this compound could be used to study the role of COX-2 in inflammation and cancer. Additionally, this compound could be used to study the effects of specific viruses on host cells and to develop new antiviral drugs. Finally, this compound could be used as a starting point for the development of new compounds with improved biological activities and pharmacological properties.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This compound has been shown to inhibit the activity of specific enzymes or proteins, which results in a decrease in the production of prostaglandins, induction of apoptosis, and inhibition of viral replication. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound is a promising compound that has the potential to contribute to the development of new therapies for several diseases.
Propiedades
IUPAC Name |
propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-2-10-23-17(22)11-6-8-12(9-7-11)20-16(21)13-4-3-5-14(18)15(13)19/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVVLNOSAIWLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4673761.png)


![5-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673781.png)
![methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4673786.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4673793.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4673802.png)

![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4673811.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673813.png)

![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4673826.png)

![N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4673836.png)